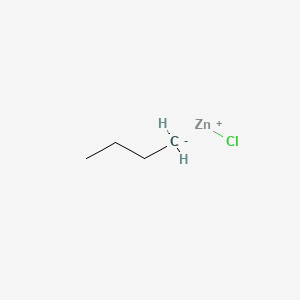
Zinc, butylchloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, butylchloro- is a chemical compound that contains zinc, a transition metal, and butylchloro, an organic moiety. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. Zinc compounds are generally colorless and do not readily engage in redox reactions, making them stable and useful in various applications .
Preparation Methods
The preparation of Zinc, butylchloro- involves several synthetic routes and reaction conditions. One common method is the reaction of zinc chloride with butylchloro compounds under controlled conditions. The reaction typically takes place in an aqueous or organic solvent, with the addition of stabilizers to prevent the formation of unwanted byproducts . Industrial production methods often involve large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Zinc, butylchloro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and other organic compounds. For example, zinc compounds react with hydrochloric acid to produce zinc chloride and hydrogen gas . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Zinc, butylchloro- has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its stability and reactivity. In biology, zinc compounds are essential for the function of many enzymes and proteins, making them crucial for cellular processes . In medicine, zinc compounds are used in the treatment of zinc deficiency and as components in various pharmaceutical formulations . In industry, zinc compounds are used in the production of batteries, coatings, and other materials due to their stability and resistance to corrosion .
Mechanism of Action
The mechanism of action of Zinc, butylchloro- involves its interaction with various molecular targets and pathways. Zinc ions play a catalytic, structural, and regulatory role in biological systems . They are essential for the function of many enzymes and proteins, and they help maintain the stability of cellular structures. Zinc transporters facilitate the uptake and release of zinc ions across biological membranes, ensuring proper zinc homeostasis . The histidine-rich loop in zinc transporters plays a crucial role in recruiting zinc ions to the transmembrane binding site .
Comparison with Similar Compounds
Zinc, butylchloro- can be compared with other zinc compounds, such as zinc oxide, zinc sulfate, and zinc chloride. These compounds share similar properties, such as stability and resistance to redox reactions, but they differ in their specific applications and reactivity . For example, zinc oxide is widely used in the production of rubber, pharmaceuticals, and cosmetics due to its unique physical and chemical properties . Zinc sulfate is commonly used as a dietary supplement and in the treatment of zinc deficiency . Zinc chloride is used in various industrial applications, including the production of batteries and coatings .
Properties
CAS No. |
42930-39-2 |
|---|---|
Molecular Formula |
C4H9ClZn |
Molecular Weight |
157.9 g/mol |
IUPAC Name |
butane;chlorozinc(1+) |
InChI |
InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CBZGFVSHXJZAHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


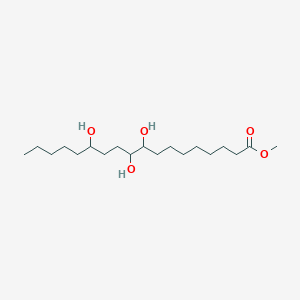
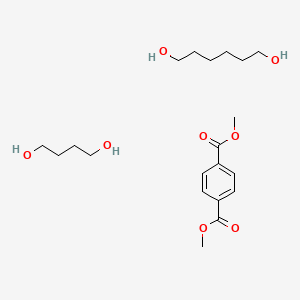
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)
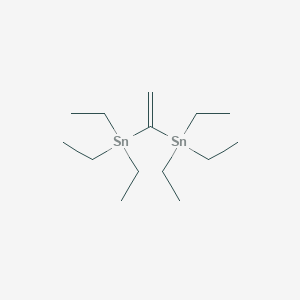
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)


![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
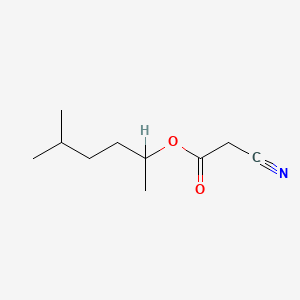

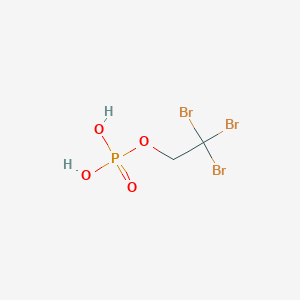
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
